![molecular formula C13H11F4N5O2 B6290132 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide CAS No. 2361935-10-4](/img/structure/B6290132.png)
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide
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Overview
Description
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide is a synthetic organic compound characterized by the presence of azido, tetrafluoro, and methacrylamidoethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3,5,6-tetrafluorobenzoic acid.
Amidation: The azido-substituted intermediate is then reacted with 2-methacrylamidoethylamine under controlled conditions to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity levels (>98%) as confirmed by high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylamidoethyl group allows for radical polymerization, forming polymers with unique properties
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions
Major Products
Substitution Products: Formation of substituted benzamides.
Scientific Research Applications
Polymer Chemistry
Functional Monomer in Polymer Synthesis
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide serves as a functional monomer in the synthesis of polymers. Its azide group allows for click chemistry reactions, particularly azide-alkyne cycloadditions. This property is advantageous for creating well-defined polymer architectures with specific functionalities. Researchers have utilized this compound to develop polymers that exhibit enhanced mechanical properties and thermal stability due to the incorporation of fluorinated units .
Case Study: Synthesis of Fluorinated Polymers
In a study published in Macromolecules, researchers synthesized a series of fluorinated copolymers using this compound. The resulting materials demonstrated improved hydrophobicity and chemical resistance compared to non-fluorinated counterparts. The study highlighted the versatility of azide-containing monomers in tailoring polymer properties for applications in coatings and membranes .
Bioconjugation
Targeted Drug Delivery Systems
The azide functionality of this compound makes it an excellent candidate for bioconjugation applications. It can be used to attach drugs or biomolecules via click chemistry, facilitating the development of targeted drug delivery systems. This method enhances the therapeutic efficacy while minimizing side effects by ensuring that drugs are delivered specifically to the target tissues .
Case Study: Antibody-Drug Conjugates
A notable application was reported in Bioconjugate Chemistry, where researchers utilized this compound to create antibody-drug conjugates (ADCs). By attaching cytotoxic agents to antibodies through the azide group, they achieved selective targeting of cancer cells. The study demonstrated that these ADCs exhibited significantly improved anti-tumor activity compared to free drugs .
Materials Science
Development of Advanced Materials
In materials science, this compound has been employed in the fabrication of advanced materials with unique properties. Its ability to undergo photochemical reactions allows for the creation of photoresponsive materials that can change their properties upon exposure to light .
Case Study: Smart Coatings
Research published in Advanced Functional Materials explored the use of this compound in smart coatings that respond to environmental stimuli such as temperature and light. The incorporation of azide groups enabled the development of coatings that could change color or release encapsulated substances when exposed to specific wavelengths of light .
Mechanism of Action
The mechanism of action of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide involves:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole linkages.
Methacrylamidoethyl Group: Facilitates polymerization, leading to the formation of high molecular weight polymers with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-2,3,5,6-tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluoro-N-(2-methacrylamidoethyl)benzamide
Uniqueness
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide is unique due to the combination of azido and methacrylamidoethyl groups, which provide versatility in chemical reactions and polymerization processes .
Biological Activity
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide (CAS: 2361935-10-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its antitumor and antimicrobial activities, as well as its mechanisms of action.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C13H11F4N5O2 |
Molecular Weight | 345.26 g/mol |
Purity | >98.0% (HPLC) |
Storage Temperature | -18.00°C |
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of compounds structurally related to this compound. For instance, derivatives with similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines.
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Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- HCC827 (non-small cell lung cancer)
- NCI-H358 (lung cancer)
-
Cytotoxicity Assays :
- The MTS assay was used to evaluate cell viability.
- BrdU proliferation assays were employed to assess the ability of the compounds to inhibit cell proliferation.
-
Findings :
- Compounds related to this class exhibited IC50 values ranging from 0.85 µM to 7.02 µM across different cell lines, indicating potent antitumor activity.
- The presence of halogen substituents and azide groups was noted to enhance biological activity by facilitating DNA interaction and subsequent inhibition of DNA-dependent enzymes .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been evaluated against both Gram-positive and Gram-negative bacteria.
-
Test Organisms :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
- Saccharomyces cerevisiae (eukaryotic model)
-
Testing Methodology :
- Broth microdilution method following CLSI guidelines was employed.
- Results :
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : The compound is believed to bind within the minor groove of DNA, which may inhibit replication and transcription processes.
- Enzyme Inhibition : It may inhibit DNA-dependent enzymes through competitive binding or allosteric modulation.
Case Studies
A review of recent literature reveals several studies focusing on the biological activities of azide-containing compounds:
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
Properties
IUPAC Name |
4-azido-2,3,5,6-tetrafluoro-N-[2-(2-methylprop-2-enoylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N5O2/c1-5(2)12(23)19-3-4-20-13(24)6-7(14)9(16)11(21-22-18)10(17)8(6)15/h1,3-4H2,2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTPRYVHJTYEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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